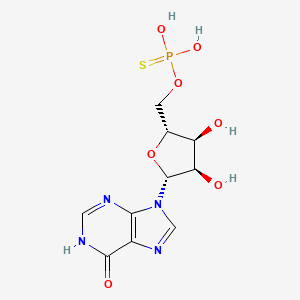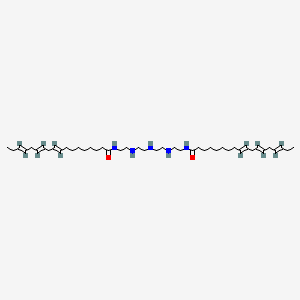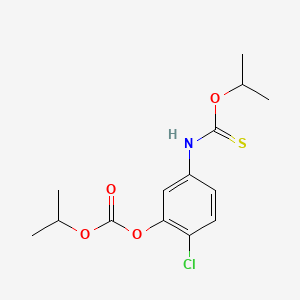
Benzyl(hexadecyl)dimethylammonium phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(hexadecyl)dimethylammonium phenoxide: is a quaternary ammonium compound with a phenoxide anion. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a cationic surfactant, which means it carries a positive charge that allows it to interact with negatively charged surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(hexadecyl)dimethylammonium phenoxide typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)amine. This intermediate is then reacted with dimethyl sulfate to produce benzyl(hexadecyl)dimethylammonium chloride. Finally, the chloride ion is replaced with a phenoxide ion through a metathesis reaction with sodium phenoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl(hexadecyl)dimethylammonium phenoxide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the phenoxide group to phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxide ion can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium halides or sodium alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Phenol.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl(hexadecyl)dimethylammonium phenoxide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: In biological research, it is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components.
Medicine: The compound has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: In industrial applications, it is used in the formulation of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
Mechanism: The primary mechanism of action of Benzyl(hexadecyl)dimethylammonium phenoxide is its ability to disrupt lipid bilayers. The cationic nature of the compound allows it to interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis.
Molecular Targets and Pathways: The compound targets the lipid components of cell membranes, leading to increased permeability and eventual cell death. This mechanism is particularly effective against bacteria and fungi, making it a useful antimicrobial agent.
Comparison with Similar Compounds
- Benzyl(hexadecyl)dimethylammonium chloride
- Cetyltrimethylammonium bromide
- Dodecylbenzenesulfonic acid
Comparison:
- Benzyl(hexadecyl)dimethylammonium phenoxide is unique due to the presence of the phenoxide ion, which imparts specific chemical properties such as increased nucleophilicity and the ability to participate in aromatic substitution reactions.
- Benzyl(hexadecyl)dimethylammonium chloride is similar but lacks the phenoxide ion, making it less reactive in certain chemical reactions.
- Cetyltrimethylammonium bromide is another cationic surfactant but with a different alkyl chain length and no benzyl group, affecting its surfactant properties.
- Dodecylbenzenesulfonic acid is an anionic surfactant, contrasting with the cationic nature of this compound, leading to different applications and mechanisms of action.
Properties
CAS No. |
94159-23-6 |
|---|---|
Molecular Formula |
C31H51NO |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;phenoxide |
InChI |
InChI=1S/C25H46N.C6H6O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;7-6-4-2-1-3-5-6/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-5,7H/q+1;/p-1 |
InChI Key |
KULWUUZTWCQHHM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


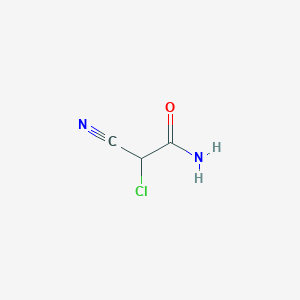
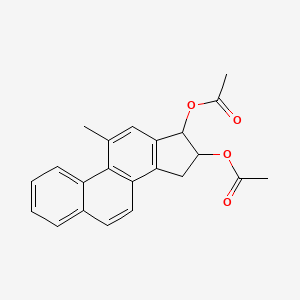


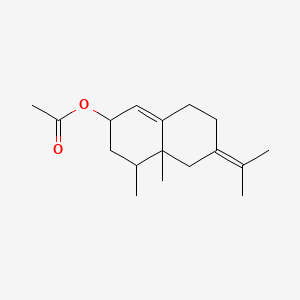
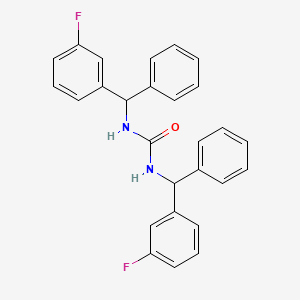
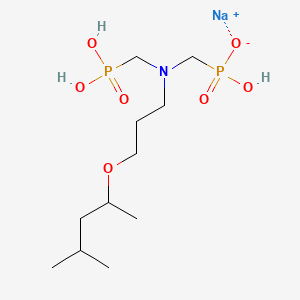

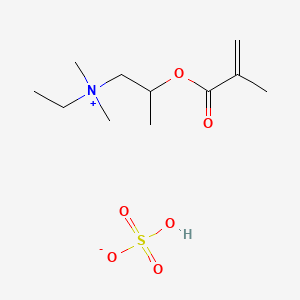
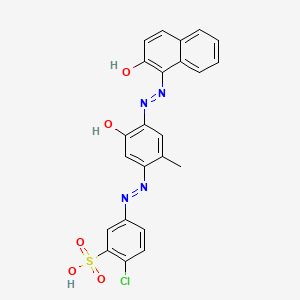
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
